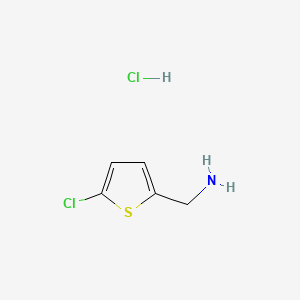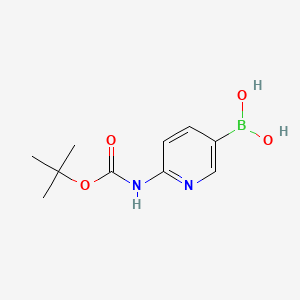
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O . It is also known by its IUPAC name, (3R)-1-acetyl-3-pyrrolidinamine . The compound is available from various suppliers, including LEAP CHEM CO., LTD and AA BLOCKS, INC .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m1/s1 . The compound has a molecular weight of 164.63 g/mol . Its canonical SMILES structure is CC(=O)N1CCC(C1)N.Cl .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.63 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass is 164.0716407 g/mol, and its monoisotopic mass is also 164.0716407 g/mol . The topological polar surface area of the compound is 46.3 Ų . The compound has a heavy atom count of 10 .科学的研究の応用
Pharmaceutical Formulation and Drug Delivery
Poly(N-vinyl pyrrolidone) (PVP) plays a crucial role in drug delivery systems, showcasing the utility of pyrrolidone derivatives in the pharmaceutical industry. PVP's hydrophilic nature makes it a promising carrier for both natural and synthetic active principles. Its application ranges across various formulations like microparticles, nanoparticles, and hydrogels, highlighting its versatility in developing new pharmaceutical forms. This underlines the potential use of pyrrolidone derivatives, including (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, in enhancing drug solubility, stability, and bioavailability (Franco & De Marco, 2020).
Analytical Chemistry and Chromatography
In analytical chemistry, specifically hydrophilic interaction chromatography (HILIC), pyrrolidone derivatives demonstrate significant utility. HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. The interaction of pyrrolidone with various substances improves the solvency and compatibility of chromatographic analyses. This indicates the utility of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in enhancing analytical methodologies, particularly in the separation of complex mixtures (Jandera, 2011).
Surface Chemistry and Surfactants
Pyrrolidone-based surfactants have found applications in industrial and academic research due to their unique surface-active properties. These surfactants, derived from pyrrolidone, can enhance water solubility, compatibility, and solvency, showcasing the chemical's versatility in modifying surface chemistry for various applications. This highlights the potential of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in the development of new surfactants with improved performance and reduced toxicity (Login, 1995).
Photodynamic Therapy
In the field of photodynamic therapy (PDT), pretreatment methods to enhance protoporphyrin IX accumulation are critical for improving clinical outcomes. While the specific application of (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride in PDT is not directly mentioned, the research on pretreatment strategies underscores the importance of chemical manipulation in optimizing therapeutic effects. This suggests potential research avenues for pyrrolidone derivatives in enhancing drug penetration and efficacy in PDT (Gerritsen et al., 2008).
Amino Acid Analysis
Ninhydrin reaction, a cornerstone in amino acid analysis, illustrates the importance of chemical reactions in detecting and analyzing primary amino groups. While the ninhydrin reaction primarily targets amino acids, the fundamental chemistry involved highlights the potential for (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride and similar compounds in analytical applications, particularly in the quantification and analysis of amino acids and proteins across various scientific disciplines (Friedman, 2004).
特性
IUPAC Name |
1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride | |
CAS RN |
1286208-55-6 |
Source


|
| Record name | 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)


![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorothiophen-3-yl)methoxy]ethyl]imidazole;hydrochloride](/img/structure/B591763.png)






